molecular formula C12H7Cl2F3N2O B1607934 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 76471-06-2

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

Cat. No. B1607934
CAS RN: 76471-06-2
M. Wt: 323.09 g/mol
InChI Key: MTZUYQAWUPZQOK-UHFFFAOYSA-N
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Description

“3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is a chemical compound used as a primary and secondary intermediate in chemical synthesis . It is related to “4-Chloro-3-(trifluoromethyl)aniline”, which has a molecular weight of 195.57 .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular formula of “3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is C12H7Cl2F3N2O . It has a molecular weight of 323.09800 .

Scientific Research Applications

  • Organic Synthesis

    • “3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is often used as an intermediate in the synthesis of other complex molecules . It can be used in the production of pharmaceuticals, agrochemicals, and dyes .
    • The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. This typically involves reactions under controlled conditions with various other reagents .
    • The outcomes of these syntheses are new compounds with potential applications in various fields .
  • Material Science

    • Compounds like this could also be used in studies related to material science, for example in the development of new polymers or nanomaterials .
    • The methods of application would involve incorporating the compound into the material during the synthesis process .
    • The outcomes could be materials with unique properties, such as improved strength, conductivity, or chemical resistance .
  • Spectroscopy Studies

    • Fourier-transform (FT) infrared and FT-Raman spectra of similar compounds have been studied . This can provide valuable information about the molecular structure and vibrational modes of the compound .
    • The methods involve using FT-IR and FT-Raman spectroscopy to analyze the compound .
    • The outcomes are detailed spectra that can be used to infer various properties of the compound .
  • Pharmaceutical Research

    • Compounds like this could be used in the development of new pharmaceuticals .
    • The methods of application would involve using the compound as a building block in the synthesis of potential drug molecules .
    • The outcomes could be new drugs with potential therapeutic effects .
  • Agrochemical Development

    • This compound could also be used in the development of new agrochemicals, such as pesticides or herbicides .
    • The methods of application would involve incorporating the compound into the chemical structure of the agrochemical .
    • The outcomes could be agrochemicals with improved effectiveness or reduced environmental impact .
  • Dye and Pigment Synthesis

    • Compounds like this could be used in the synthesis of dyes and pigments .
    • The methods of application would involve using the compound as a precursor in the chemical synthesis of the dye or pigment .
    • The outcomes could be dyes or pigments with unique colors or properties .

properties

IUPAC Name

3-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O/c13-8-4-7(18)1-2-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZUYQAWUPZQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382410
Record name 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

CAS RN

76471-06-2
Record name 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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